

Propiophenone: A Core Moiety in Synthetic Chemistry and Drug Discovery

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Compound of Interest

Compound Name: *Propiophenone*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propiophenone (C₉H₁₀O) is an aromatic ketone that serves as a fundamental building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and fine chemicals.^{[1][2]} This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and illustrates its role in synthetic pathways.

Core Properties of Propiophenone

Propiophenone is a colorless to pale yellow liquid characterized by a sweet, floral odor.^{[1][3]} It is insoluble in water but demonstrates miscibility with common organic solvents such as ethanol and ether.^{[1][4]} Its chemical structure, featuring a phenyl group attached to a propanoyl group, makes it a versatile precursor for a wide range of chemical transformations.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **propiophenone**, compiled for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O	[1][3][4][5][6]
Molecular Weight	134.18 g/mol	[1][2][3][4][6][7]
Appearance	Colorless to pale yellow liquid	[1][2]
Melting Point	17-19 °C	[3][8][9]
Boiling Point	218 °C	[3][4][8][9]
Density	1.009 g/mL at 25 °C	[3][8][9]
Flash Point	85 - 88 °C	[2][8]
Refractive Index (n ²⁰ /D)	1.526	[3][8][9]
Solubility	Insoluble in water; miscible with organic solvents	[2][4]
CAS Number	93-55-0	[1][2]

Key Experimental Protocols

Propiophenone is central to several fundamental organic reactions. The following sections provide detailed methodologies for its synthesis via Friedel-Crafts acylation and its subsequent use in reduction and aldol condensation reactions.

Synthesis of Propiophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of **propiophenone** from benzene and propionyl chloride using an aluminum chloride catalyst, a classic example of a Friedel-Crafts acylation reaction.

Materials:

- Benzene (anhydrous)
- Propionyl chloride
- Aluminum chloride (AlCl₃, anhydrous)

- Hydrochloric acid (HCl, concentrated)
- Ice
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In a round-bottomed flask fitted with a reflux condenser and an addition funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene, which acts as both solvent and reactant. Cool the mixture in an ice bath to 0-5 °C.
- **Addition of Acylating Agent:** Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases. For improved yield, the reaction can be gently warmed to 35 °C for an additional 2 hours.^[6]
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and neutralizes excess AlCl₃.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
- **Drying and Isolation:** Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation to yield crude **propiophenone**.
- **Purification:** The product can be further purified by vacuum distillation.

Reduction of Propiophenone to 1-Phenyl-1-propanol

This protocol details the reduction of the ketone functional group in **propiophenone** to a secondary alcohol using sodium borohydride.

Materials:

- **Propiophenone**
- Methanol (MeOH) or Ethanol (EtOH)
- Sodium borohydride (NaBH_4)
- Dilute Hydrochloric Acid (e.g., 1M HCl)
- Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** Dissolve **propiophenone** (1.0 equivalent) in methanol or ethanol in a round-bottomed flask and cool the solution in an ice bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4 , typically 0.5-1.0 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.
- **Reaction:** After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- **Quenching:** Cool the mixture in an ice bath and slowly add dilute HCl to neutralize the excess NaBH_4 and the resulting borate esters. Continue adding acid until the bubbling stops.
- **Solvent Removal and Extraction:** Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the residue and extract the product into diethyl ether or dichloromethane (3x).

- **Washing and Drying:** Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous MgSO_4 .
- **Isolation:** Filter off the drying agent and concentrate the solution under reduced pressure to yield 1-phenyl-1-propanol. Further purification can be achieved through distillation or chromatography if necessary.^[9]

Crossed Aldol Condensation with Benzaldehyde

This protocol describes the base-catalyzed condensation of **propiophenone** with benzaldehyde to form a chalcone (1,3-diphenyl-2-methyl-2-propen-1-one).

Materials:

- **Propiophenone**
- Benzaldehyde
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 5M aqueous solution)
- Ice water

Procedure:

- **Preparation of Reactant Solution:** In a reaction tube or flask, combine **propiophenone** (1.0 equivalent), benzaldehyde (1.0 equivalent), and ethanol. Stir until a homogeneous solution is formed.
- **Initiation of Condensation:** While stirring, add the aqueous NaOH solution dropwise to the reactant mixture. The solution may turn yellow or orange, and a precipitate may begin to form.
- **Reaction:** Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by observing the formation of the solid product.

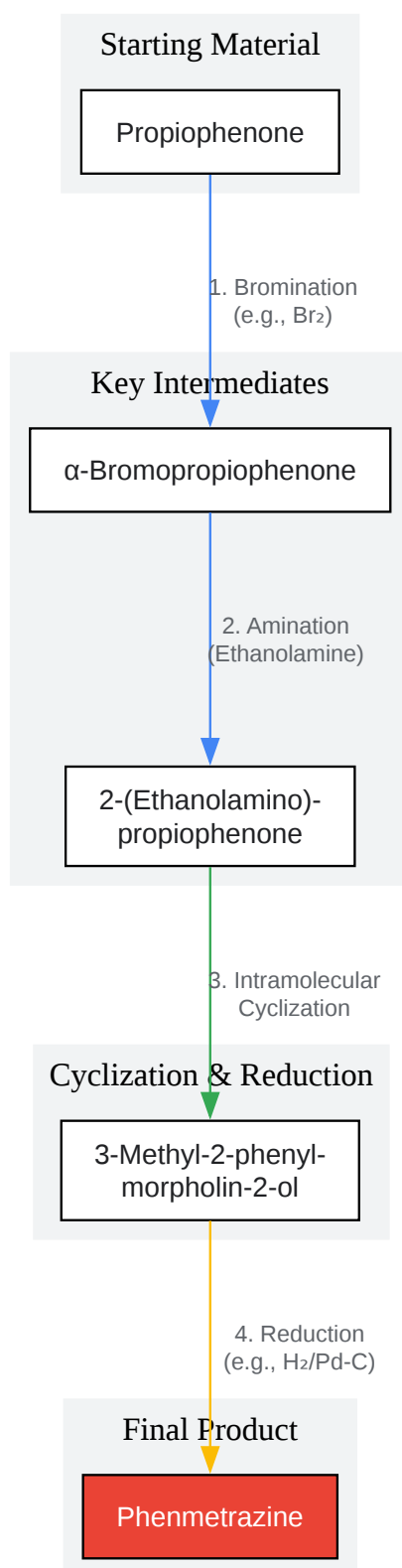
- **Isolation of Crude Product:** Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.
- **Washing:** Wash the collected crystals thoroughly with cold water to remove any residual NaOH and other water-soluble impurities. A subsequent wash with a small amount of cold ethanol can also be performed.
- **Purification:** The crude chalcone product can be purified by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals, weigh them, and determine the melting point.

Synthetic Pathways and Logical Workflows

Propiophenone is a critical starting material for many multi-step syntheses. Its strategic importance is particularly evident in the pharmaceutical industry, where it serves as a precursor to various active pharmaceutical ingredients (APIs).

Workflow: Synthesis of Phenmetrazine from Propiophenone

The following diagram illustrates a common synthetic pathway from **propiophenone** to phenmetrazine, an appetite suppressant. This workflow highlights the chemical transformations that convert a simple aryl ketone into a complex morpholine derivative.



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Caption: Synthetic pathway from **propiophenone** to the pharmaceutical agent phenmetrazine.

This technical guide provides a foundational understanding of **propiophenone**, its properties, and its application in key organic syntheses. The detailed protocols and workflow diagram are intended to serve as a practical resource for professionals engaged in chemical research and drug development.

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